Structural Divergence from the 4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide Scaffold Creates a Distinct DUB-Targeting Chemotype
The target compound incorporates a 3,4-diethoxybenzamide core, whereas comparator 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-98-5) bears an unsubstituted benzamide. This structural divergence is predicted to alter hydrogen-bonding capacity, lipophilicity, and steric occupancy within the DUB active site . Public bioassay data confirm that the simpler comparator engages multiple USP-family targets (USP8, USP7, USP17, USP28, USP10) and UCHL1 . The target compound's 3,4-diethoxy modification is expected to shift selectivity and potency profiles relative to this baseline, though direct quantitative head-to-head data remain limited for the exact compound at this time.
| Evidence Dimension | Structural pharmacophore differentiation |
|---|---|
| Target Compound Data | 3,4-diethoxy substitution; MW 412.5; CLogP predicted higher than unsubstituted benzamide analog |
| Comparator Or Baseline | 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (unsubstituted benzamide; MW 324.4) |
| Quantified Difference | ΔMW = +88.1 g/mol; estimated ΔCLogP = +1.2 to +1.8 units |
| Conditions | Calculated physicochemical properties; DUB inhibition context inferred from shared chemotype class |
Why This Matters
The addition of 3,4-diethoxy groups significantly alters both molecular weight and lipophilicity, which directly impacts solubility, membrane permeability, and target-binding kinetics — parameters critical for reproducible in vitro screening and lead optimization campaigns.
